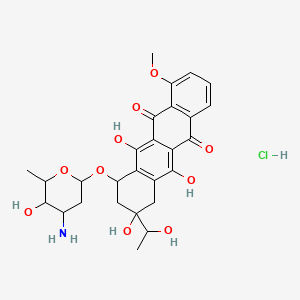
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride, also known as Dihydrodaunomycin hydrochloride, is a broad-spectrum antibiotic belonging to the tetracycline class. It is known for its potent antimicrobial activity against a wide range of bacterial species. This compound has been extensively studied for its potential therapeutic applications, particularly in combating bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves several steps, starting from the basic tetracycline structure. The process includes the introduction of various functional groups to enhance its antimicrobial properties. The key steps involve:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the tetracycline backbone.
Amination: Addition of amino groups to increase the compound’s ability to bind to bacterial ribosomes.
Methoxylation: Incorporation of methoxy groups to improve the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using genetically modified bacterial strains. These strains are engineered to produce the desired antibiotic through a series of biosynthetic pathways. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with altered antimicrobial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the antibiotic’s efficacy.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule, affecting its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties. These derivatives are often studied for their potential to overcome bacterial resistance .
Wissenschaftliche Forschungsanwendungen
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of tetracycline antibiotics.
Biology: Employed in research on bacterial ribosome binding and inhibition mechanisms.
Medicine: Investigated for its potential to treat bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antimicrobial agents and formulations .
Wirkmechanismus
The mechanism of action of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride involves binding to the bacterial ribosome, thereby inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively halting bacterial growth. The compound targets the 30S subunit of the ribosome, interfering with the translation process. This action is similar to other tetracycline antibiotics, but the specific modifications in this compound enhance its binding affinity and spectrum of activity .
Vergleich Mit ähnlichen Verbindungen
Tetracycline: A broad-spectrum antibiotic with a similar mechanism of action but a different spectrum of activity.
Doxycycline: Another tetracycline antibiotic with improved pharmacokinetic properties.
Minocycline: Known for its enhanced ability to penetrate tissues and treat infections in hard-to-reach areas.
Uniqueness: 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride stands out due to its specific modifications that enhance its antimicrobial activity and stability. The addition of hydroxyl, amino, and methoxy groups provides it with a broader spectrum of activity and improved pharmacokinetic properties compared to other tetracycline antibiotics .
Eigenschaften
CAS-Nummer |
28008-53-9 |
|---|---|
Molekularformel |
C27H32ClNO10 |
Molekulargewicht |
566.0 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,11-,14-,16-,17-,22+,27-;/m0./s1 |
InChI-Schlüssel |
LQLMJJJLWJUAMM-VSTLEVLBSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](C)O)O)N)O.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
73068-98-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
28008-55-1 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dihydrodaunomycin hydrochloride; Antibiotic RP 20798; RP 20798; RP-20798; RP20798; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















